6-{[4-(Morpholin-4-yl)-3-(trifluoromethyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid
Description
6-{[4-(Morpholin-4-yl)-3-(trifluoromethyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a morpholino group, a trifluoromethyl group, and a cyclohexene ring, making it a subject of interest in various fields of scientific research.
Properties
Molecular Formula |
C19H21F3N2O4 |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
6-[[4-morpholin-4-yl-3-(trifluoromethyl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C19H21F3N2O4/c20-19(21,22)15-11-12(5-6-16(15)24-7-9-28-10-8-24)23-17(25)13-3-1-2-4-14(13)18(26)27/h1-2,5-6,11,13-14H,3-4,7-10H2,(H,23,25)(H,26,27) |
InChI Key |
ARZJFKNSGYKJPF-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)C3CC=CCC3C(=O)O)C(F)(F)F |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)C3CC=CCC3C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(Morpholin-4-yl)-3-(trifluoromethyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid typically involves multiple steps, including the formation of the morpholino and trifluoromethyl groups, followed by their attachment to the cyclohexene ring. Common synthetic routes include:
Formation of the Morpholino Group: This step involves the reaction of morpholine with appropriate reagents to introduce the morpholino group.
Introduction of the Trifluoromethyl Group: This can be achieved through various methods, including the use of trifluoromethylating agents.
Cyclohexene Ring Formation: The cyclohexene ring is formed through cyclization reactions, often involving catalysts and specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
6-{[4-(Morpholin-4-yl)-3-(trifluoromethyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
6-{[4-(Morpholin-4-yl)-3-(trifluoromethyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 6-{[4-(Morpholin-4-yl)-3-(trifluoromethyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-{[4-(4-Morpholinyl)-3-(trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid
- 6-{[4-(4-Morpholinyl)-3-(trifluoromethyl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid derivatives
Uniqueness
The uniqueness of 6-{[4-(Morpholin-4-yl)-3-(trifluoromethyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid lies in its specific combination of functional groups and its ability to undergo diverse chemical reactions. This makes it a valuable compound for various scientific and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
